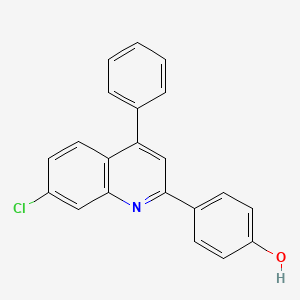
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structure and properties. It contains a pyrazole ring substituted with a methyl group at the 5-position and a trifluoroethyl group at the 1-position. The sulfonyl chloride functional group at the 4-position makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1,3-diketone with hydrazine hydrate under reflux conditions yields the pyrazole ring.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through reaction with alcohols.
Thioethers: Formed through reaction with thiols.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
- 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
- 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine
Uniqueness
The presence of the sulfonyl chloride group in 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride distinguishes it from other similar compounds. This functional group imparts unique reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H6ClF3N2O2S |
|---|---|
Molekulargewicht |
262.64 g/mol |
IUPAC-Name |
5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClF3N2O2S/c1-4-5(15(7,13)14)2-11-12(4)3-6(8,9)10/h2H,3H2,1H3 |
InChI-Schlüssel |
RZJDLJLPZIVEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


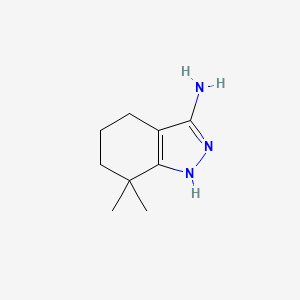
![2,3,5,6-tetramethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B15111795.png)
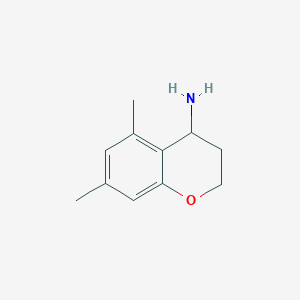
![6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15111802.png)
![1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B15111810.png)
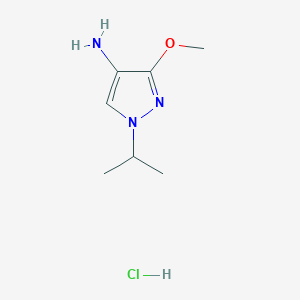
![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(1,2-dihydroacenaphthylen-5-yl)ethanone](/img/structure/B15111832.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(3-methoxybenzyl)methanamine](/img/structure/B15111833.png)
![2-(2,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15111838.png)
![(1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15111844.png)
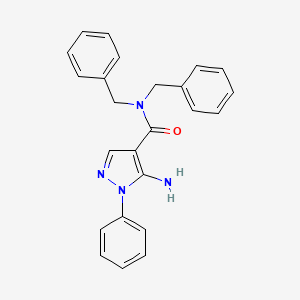
![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15111855.png)
